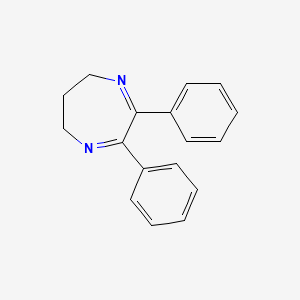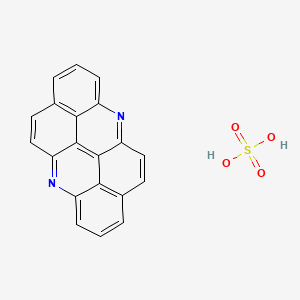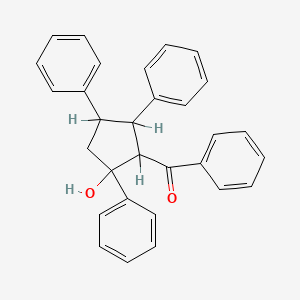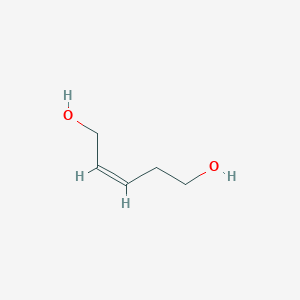
Sulfuramidimidous chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuramidimidous chloride is an organosulfur compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure. This compound is part of a broader class of sulfur-nitrogen compounds, which have found various applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfuramidimidous chloride can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of oxidizing agents under controlled conditions to facilitate the formation of the sulfur-nitrogen bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, minimizing the generation of hazardous by-products. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuramidimidous chloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or primary amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonamides, thiols, and substituted amines. These products are often used as intermediates in the synthesis of more complex molecules for pharmaceutical and industrial applications .
Applications De Recherche Scientifique
Sulfuramidimidous chloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of sulfuramidimidous chloride involves its ability to form stable sulfur-nitrogen bonds, which can interact with various molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to the active site and blocking substrate access . This mechanism is similar to that of sulfonamides, which act as competitive inhibitors of bacterial enzymes involved in folic acid synthesis .
Comparaison Avec Des Composés Similaires
Sulfuramidimidous chloride can be compared with other sulfur-nitrogen compounds such as sulfenamides, sulfinamides, and sulfonamides. These compounds share similar structural features but differ in their reactivity and applications . For example:
Sulfenamides: Used as vulcanization accelerators in the rubber industry.
Sulfinamides: Employed as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Sulfonamides: Widely used as antimicrobial agents in medicine.
The uniqueness of this compound lies in its versatile reactivity and ability to form stable sulfur-nitrogen bonds, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
27873-13-8 |
|---|---|
Formule moléculaire |
ClH3N2S |
Poids moléculaire |
98.56 g/mol |
InChI |
InChI=1S/ClH3N2S/c1-4(2)3/h(H3,2,3) |
Clé InChI |
OHYIAOMQYDGDHG-UHFFFAOYSA-N |
SMILES canonique |
NS(=N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



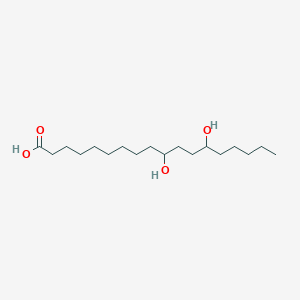
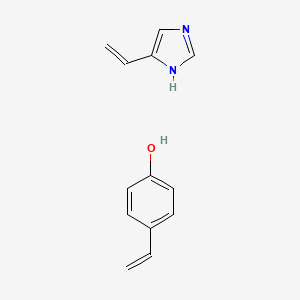
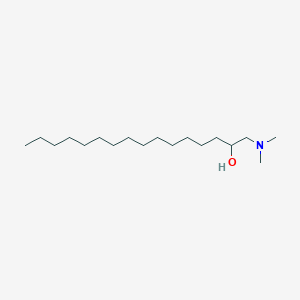
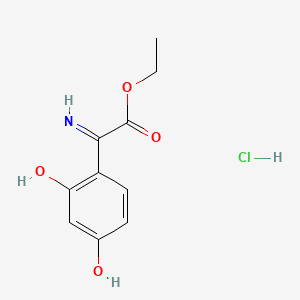
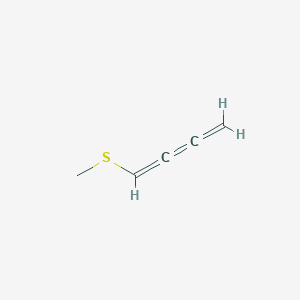
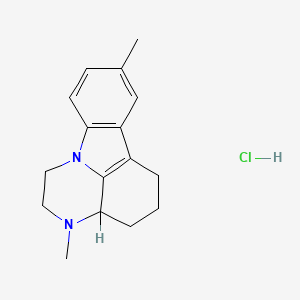

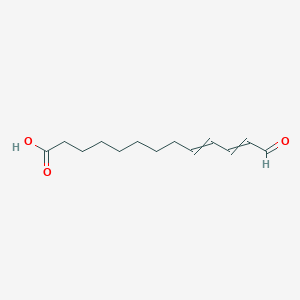
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
